6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one
Overview
Description
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available or easily synthesized carbazole derivatives.
Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Reduction: The reduction of the carbazole to the dihydro form can be carried out using hydrogenation with a palladium catalyst under mild conditions.
Cyclization: Formation of the 2(9H)-one structure involves cyclization reactions, often using reagents like acetic anhydride or similar cyclizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound without the methoxy group and dihydro structure.
6-Methoxycarbazole: Lacks the dihydro structure.
3,4-Dihydrocarbazole: Lacks the methoxy group.
Properties
IUPAC Name |
6-methoxy-1,3,4,9-tetrahydrocarbazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-9-3-5-12-11(7-9)10-4-2-8(15)6-13(10)14-12/h3,5,7,14H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBDAPUKORDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCC(=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539963 | |
Record name | 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25473-71-6 | |
Record name | 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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